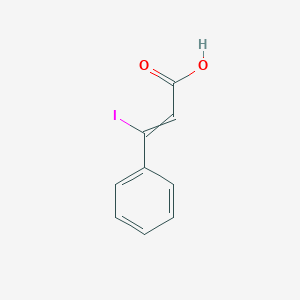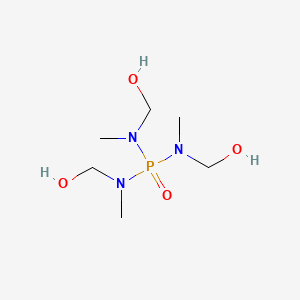
Phosphoric triamide, N,N',N''-trimethyl-N,N',N''-tris(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is an organic compound with significant applications in various fields. It is known for its unique chemical properties and versatility in reactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- can be synthesized through a multi-step process. One common method involves the reaction of phosphorus trichloride with an amine, followed by hydrolysis and methylation steps. The reaction conditions typically require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce various substituted amides.
Applications De Recherche Scientifique
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has applications in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: The compound is explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- exerts its effects involves its interaction with molecular targets such as enzymes and proteins. It can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved often include covalent bonding and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoric acid tripyrrolidide
- Tripyrrolidinophosphine oxide
- Phosphoric acid tris(hydroxymethyl)amide
Uniqueness
Phosphoric triamide, N,N’,N’‘-trimethyl-N,N’,N’'-tris(hydroxymethyl)- is unique due to its specific structure, which allows for versatile reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it distinct from other similar compounds.
Propriétés
Numéro CAS |
19855-78-8 |
|---|---|
Formule moléculaire |
C6H18N3O4P |
Poids moléculaire |
227.20 g/mol |
Nom IUPAC |
[bis[hydroxymethyl(methyl)amino]phosphoryl-methylamino]methanol |
InChI |
InChI=1S/C6H18N3O4P/c1-7(4-10)14(13,8(2)5-11)9(3)6-12/h10-12H,4-6H2,1-3H3 |
Clé InChI |
OEYPEDRVYOWEST-UHFFFAOYSA-N |
SMILES canonique |
CN(CO)P(=O)(N(C)CO)N(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


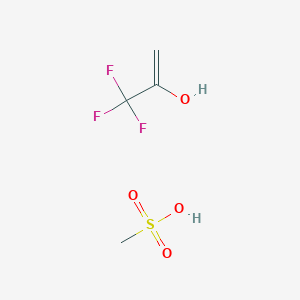
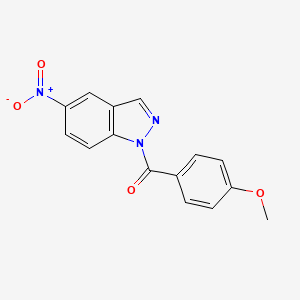

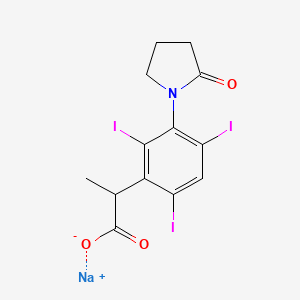
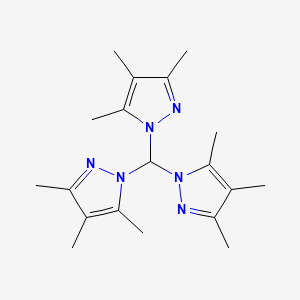
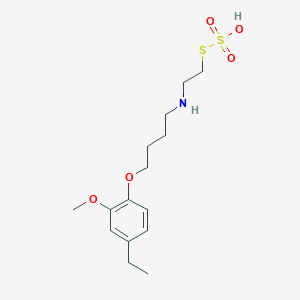
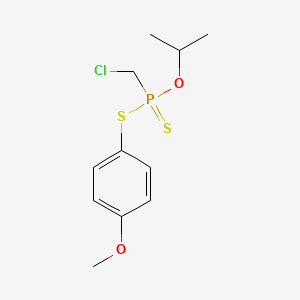
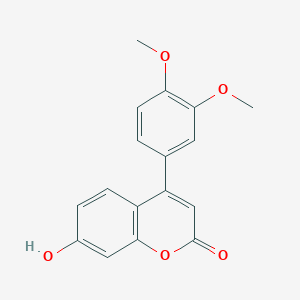
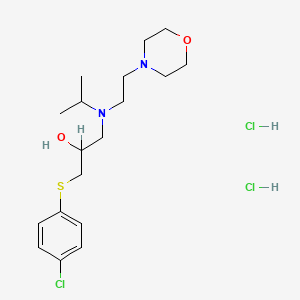
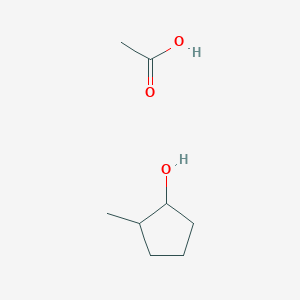
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)

![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)
